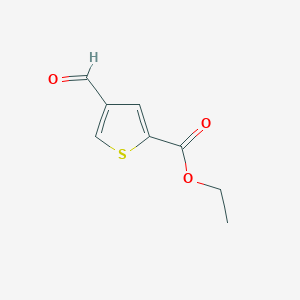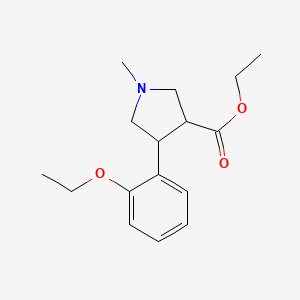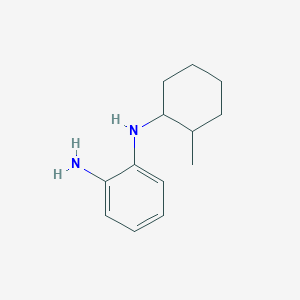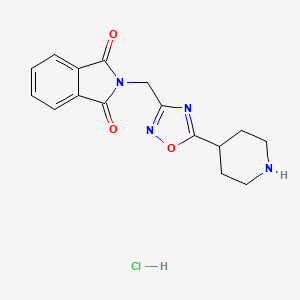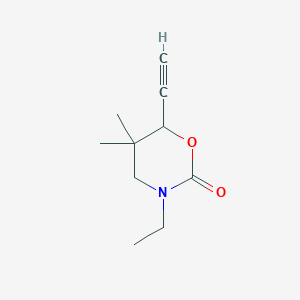
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinanones These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can be achieved through a multi-step process. One common method involves the cyclization of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via a double BAc2 mechanism, resulting in the formation of six-membered cyclic carbonates .
Industrial Production Methods: Industrial production of 1,3-oxazinan-2-ones, including this compound, often involves the use of metal-organic frameworks (MOFs) as catalysts. A novel three-dimensional copper-organic framework has been reported to catalyze the conversion of carbon dioxide and aminopropanol into 1,3-oxazinan-2-ones under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Disubstituted-1,3-oxazinan-2-one analogues: These compounds share a similar core structure but differ in the substituents attached to the ring.
1,3-Oxazinan-2-ones: A broader class of compounds with varying substituents, used in diverse applications.
Uniqueness: 3-Ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-ethyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-5-8-10(3,4)7-11(6-2)9(12)13-8/h1,8H,6-7H2,2-4H3 |
InChI Key |
IKSQHNYVIURELP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(OC1=O)C#C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B14868914.png)
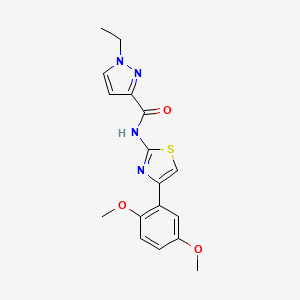
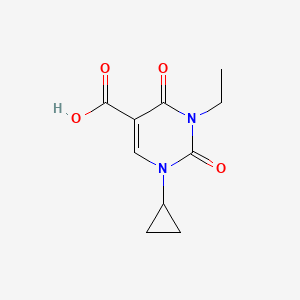
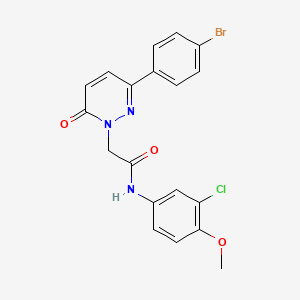
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)

